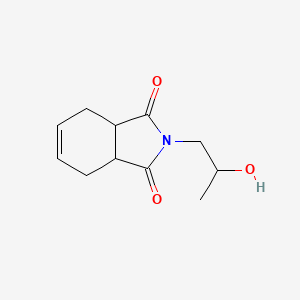
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with various organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The process may include:
Step 1: Preparation of the organic ligands, such as 4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl and 2-(hydroxy-kappaO)-5-(phenylazo)phenyl.
Step 2: Coordination of these ligands with chromate ions in a suitable solvent, often under inert atmosphere to prevent oxidation.
Step 3: Purification of the resulting complex through crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the chromate ion can be reduced to other chromium species.
Substitution: Ligands in the complex can be substituted with other ligands through coordination chemistry techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc dust may be used.
Substitution: Ligand exchange reactions often require specific solvents and temperature control.
Major Products Formed
The major products depend on the specific reactions and conditions but may include various chromium complexes and organic by-products.
Scientific Research Applications
Chemistry
Catalysis: This compound may serve as a catalyst in organic synthesis reactions.
Analytical Chemistry: Used as a reagent for detecting specific ions or molecules.
Biology
Biochemical Studies:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromate content.
Material Science: Applications in developing new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with molecular targets. The pathways may include:
Coordination Chemistry: Formation of stable complexes with other molecules.
Redox Reactions: Participation in oxidation-reduction reactions that alter the chemical environment.
Comparison with Similar Compounds
Similar Compounds
Chromate Complexes: Other chromate-based compounds with different ligands.
Azo Compounds: Compounds containing azo groups with similar structures.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting chemical properties. Its structure allows for diverse applications across various scientific fields.
Properties
CAS No. |
52587-68-5 |
|---|---|
Molecular Formula |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
Molecular Weight |
835.7 g/mol |
IUPAC Name |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
InChI Key |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


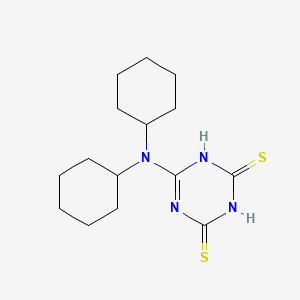
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

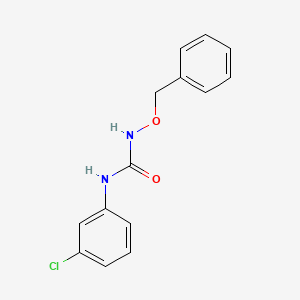
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
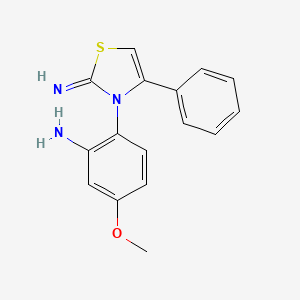

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
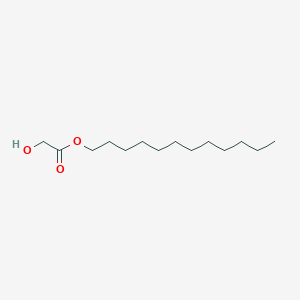
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
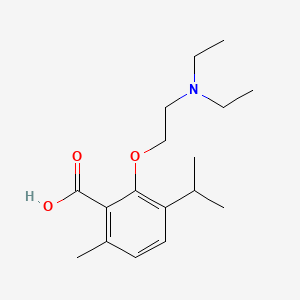
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
